molecular formula C₁₃H₂₁Cl₂NO₂ B1145375 2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride CAS No. 190850-48-7

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride

Cat. No.: B1145375
CAS No.: 190850-48-7
M. Wt: 294.22
InChI Key:
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Description

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride is a chemical compound with a complex structure that includes a chloro group, a dimethoxyphenethyl group, and a methylethan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dimethoxyphenethylamine with chloroacetyl chloride to form 2-chloro-N-(3,4-dimethoxyphenethyl)acetamide. This intermediate is then subjected to further reactions, such as methylation and amination, to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,4-dimethoxyphenethyl)acetamide
  • 2-Chloro-N-(2,4-dimethoxyphenyl)acetamide
  • 3,4-Dimethoxyphenethyl bromide

Uniqueness

2-Chloro-N-(3,4-dimethoxyphenethyl)-N-methylethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

N-(2-chloroethyl)-2-(3,4-dimethoxyphenyl)-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO2.ClH/c1-15(9-7-14)8-6-11-4-5-12(16-2)13(10-11)17-3;/h4-5,10H,6-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDXGLIACLZIRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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